3'-Azido-3'-deoxy-b-L-uridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxy-b-L-uridine typically involves the activation of the 3’-hydroxyl group followed by nucleophilic substitution with an azide ion. This can be achieved through various methods, including the use of tosylates or mesylates as leaving groups .
Industrial Production Methods
The process may be optimized for yield and purity through the use of advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-3’-deoxy-b-L-uridine undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the formation of triazoles through the reaction of the azide group with alkynes.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and is useful for bioconjugation.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Major Products
The major products of these reactions are triazole derivatives, which are valuable in various chemical and biological applications .
Scientific Research Applications
3’-Azido-3’-deoxy-b-L-uridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3’-Azido-3’-deoxy-b-L-uridine involves its incorporation into nucleic acids, leading to chain termination or the formation of defective nucleic acids. It can also inhibit enzymes involved in nucleic acid synthesis and induce mutations during replication and transcription . These actions make it a valuable tool in antiviral and anticancer research .
Comparison with Similar Compounds
Similar Compounds
- 3’-Azido-3’-deoxy-b-D-uridine
- 3’-Azido-3’-deoxy-thymidine (AZT)
- 3’-Fluoro-3’-deoxy-uridine
Uniqueness
3’-Azido-3’-deoxy-b-L-uridine is unique due to its specific stereochemistry and the presence of the azide group, which allows for bioorthogonal reactions. This makes it particularly useful in applications where selective labeling and tracking of biomolecules are required .
Properties
Molecular Formula |
C9H11N5O5 |
---|---|
Molecular Weight |
269.21 g/mol |
InChI |
InChI=1S/C9H11N5O5/c10-13-12-6-4(3-15)19-8(7(6)17)14-2-1-5(16)11-9(14)18/h4,7,15,17H,1-3H2,(H,11,16,18)/t4-,7-/m0/s1 |
InChI Key |
QFAORHLCYVOPOZ-FFWSUHOLSA-N |
Isomeric SMILES |
C1CN(C(=O)NC1=O)[C]2[C@H]([C]([C@@H](O2)CO)N=[N+]=[N-])O |
Canonical SMILES |
C1CN(C(=O)NC1=O)[C]2C([C](C(O2)CO)N=[N+]=[N-])O |
Origin of Product |
United States |
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